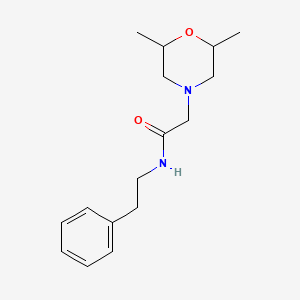

2-(2,6-dimethyl-4-morpholinyl)-N-(2-phenylethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,6-dimethyl-4-morpholinyl)-N-(2-phenylethyl)acetamide, also known as Fentanyl, is a synthetic opioid analgesic drug. It is a potent painkiller that is used to manage severe pain in patients with terminal illnesses, cancer, and post-operative pain. Fentanyl is a highly addictive drug and is classified as a Schedule II controlled substance by the United States Drug Enforcement Administration (DEA).

Mechanism of Action

2-(2,6-dimethyl-4-morpholinyl)-N-(2-phenylethyl)acetamide works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for pain perception. It inhibits the release of neurotransmitters that transmit pain signals, thereby reducing the sensation of pain. This compound also produces a feeling of euphoria and relaxation, which can lead to addiction.

Biochemical and Physiological Effects:

This compound has several biochemical and physiological effects on the body. It can cause respiratory depression, which can lead to respiratory failure in high doses. This compound can also cause nausea, vomiting, constipation, and dizziness. Prolonged use of fentanyl can lead to tolerance, dependence, and addiction.

Advantages and Limitations for Lab Experiments

2-(2,6-dimethyl-4-morpholinyl)-N-(2-phenylethyl)acetamide has several advantages for use in lab experiments. It is a potent analgesic drug that can be used to manage severe pain in animal models. This compound is also used in anesthesia for surgical procedures in animal models. However, fentanyl has limitations for use in lab experiments. It is a highly addictive drug and can lead to dependence and addiction in animal models. This compound also has a narrow therapeutic index, which means that the difference between the therapeutic and toxic doses is small.

Future Directions

There are several future directions for research on fentanyl. One area of research is the development of new formulations of fentanyl that can be administered through alternative routes, such as intranasal or sublingual administration. Another area of research is the development of new opioid analgesics that have reduced side effects and are less addictive than fentanyl. Additionally, research is needed to better understand the mechanisms of fentanyl addiction and to develop new treatments for opioid addiction.

Synthesis Methods

2-(2,6-dimethyl-4-morpholinyl)-N-(2-phenylethyl)acetamide is synthesized by a multistep process that involves the reaction of aniline with acetyl chloride to form N-acetylaniline. This intermediate is then reacted with phenethylamine to form N-(2-phenylethyl)aniline. The final step involves the reaction of N-(2-phenylethyl)aniline with N,N-dimethylformamide dimethyl acetal and morpholine to form this compound.

Scientific Research Applications

2-(2,6-dimethyl-4-morpholinyl)-N-(2-phenylethyl)acetamide has been extensively studied in scientific research for its use as a painkiller. It has been found to be more potent than morphine and other opioids in managing severe pain. This compound is also used in anesthesia for surgical procedures. It is administered through intravenous injection, transdermal patches, and lozenges.

Properties

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-13-10-18(11-14(2)20-13)12-16(19)17-9-8-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQVQXPNBKLCNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2,5-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B6010058.png)

![1-(2,2-dimethylpropyl)-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone](/img/structure/B6010063.png)

![1-[(4-butylcyclohexyl)carbonyl]-4-methylpiperazine hydrochloride](/img/structure/B6010084.png)

![N-ethyl-6-[3-(methoxymethyl)-1-pyrrolidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6010088.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B6010099.png)

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6010110.png)

![3-(2-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-2-piperidinyl}ethyl)phenol](/img/structure/B6010118.png)

![3-(1,3-benzodioxol-5-yl)-5-(1-methyl-2-phenoxyethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6010124.png)

![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenyl)acetamide](/img/structure/B6010133.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-propyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010137.png)

![1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-N-[4-(2-fluorophenoxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6010141.png)

![2-{1-(2-ethoxybenzyl)-4-[1-(2-pyridinylmethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6010142.png)

![1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B6010149.png)